rac-(3R,4S)-4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-1,1-dioxo-1lambda6-thiolane-3-carboxylic acid
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Description
Compounds like the one you mentioned are typically part of a class of compounds known as fluorenylmethoxycarbonyl (Fmoc) protected amino acids. These are used in peptide synthesis. The Fmoc group is a protective group used in organic synthesis, which serves to prevent unwanted reactions from occurring on the amino group .
Molecular Structure Analysis
The molecular structure of such compounds can be analyzed using various spectroscopic techniques such as NMR, IR, and mass spectrometry. These techniques can provide information about the functional groups present in the molecule and their connectivity .Chemical Reactions Analysis
The most important reaction for Fmoc protected amino acids is the removal of the Fmoc group, which is typically done using a base such as piperidine. This deprotection step is crucial in peptide synthesis, allowing the free amino group to react with the carboxyl group of another amino acid .Physical And Chemical Properties Analysis
Physical and chemical properties such as solubility, melting point, boiling point, etc., can be determined experimentally. Computational methods can also be used to predict these properties .Safety and Hazards
Future Directions
The field of peptide synthesis is constantly evolving with the development of new protecting groups, coupling reagents, and synthesis strategies. Future research will likely focus on improving the efficiency and selectivity of peptide synthesis, as well as expanding the range of accessible peptide structures .
properties
{ "Design of the Synthesis Pathway": "The synthesis pathway for rac-(3R,4S)-4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-1,1-dioxo-1lambda6-thiolane-3-carboxylic acid involves the protection of the amine group, followed by the addition of the fluorenylmethoxycarbonyl (Fmoc) group. The thiolane ring is then formed through a cyclization reaction, followed by deprotection of the Fmoc group and oxidation of the thiol to form the desired product.", "Starting Materials": [ "L-alanine", "9H-fluorene-9-methanol", "N,N-dimethylformamide (DMF)", "diisopropylethylamine (DIPEA)", "N-hydroxysuccinimide (NHS)", "dicyclohexylcarbodiimide (DCC)", "trifluoroacetic acid (TFA)", "thioacetic acid", "hydrogen peroxide (H2O2)", "sodium hydroxide (NaOH)" ], "Reaction": [ "Protection of L-alanine amine group with Fmoc-Cl in DMF with DIPEA as a base", "Addition of 9H-fluorene-9-methanol to the protected L-alanine in DMF with NHS and DCC as coupling agents", "Cyclization of the resulting intermediate with thioacetic acid in DMF with DIPEA as a base to form the thiolane ring", "Deprotection of the Fmoc group with TFA in dichloromethane", "Oxidation of the thiol to form the desired product with H2O2 in NaOH solution" ] } | |
CAS RN |
2137821-90-8 |
Product Name |
rac-(3R,4S)-4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-1,1-dioxo-1lambda6-thiolane-3-carboxylic acid |
Molecular Formula |
C20H19NO6S |
Molecular Weight |
401.4 |
Purity |
95 |
Origin of Product |
United States |
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